![molecular formula C17H10ClF2N5O B2366611 3-(2-Chlorophenyl)-5-[1-(2,4-difluorophenyl)-5-methyltriazol-4-yl]-1,2,4-oxadiazole CAS No. 941913-11-7](/img/structure/B2366611.png)
3-(2-Chlorophenyl)-5-[1-(2,4-difluorophenyl)-5-methyltriazol-4-yl]-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups, including a chlorophenyl group, a difluorophenyl group, a methyltriazolyl group, and an oxadiazole group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various organic reactions, including nucleophilic substitution, condensation, and cyclization .Molecular Structure Analysis
The molecular structure of this compound likely involves several aromatic rings (from the phenyl and triazolyl groups) and heterocyclic rings (from the oxadiazole group). The presence of halogens (chlorine and fluorine) may also influence its electronic structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the halogen atoms might be susceptible to nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic and heterocyclic rings could impact its solubility, stability, and reactivity .科学的研究の応用
Synthesis and Characterization
- The compound 3-(2-Chlorophenyl)-5-[1-(2,4-difluorophenyl)-5-methyltriazol-4-yl]-1,2,4-oxadiazole and its derivatives have been a focus in synthetic chemistry. For instance, Bekircan et al. (2015) synthesized novel heterocyclic compounds derived from related structures, focusing on lipase and α-glucosidase inhibition, showcasing the compound's potential in enzyme inhibition studies (Bekircan, Ülker, & Menteşe, 2015).
Antimicrobial Activity
- Several studies have explored the antimicrobial potential of 1,2,4-oxadiazole derivatives. Sun et al. (1999) synthesized derivatives that exhibited antibacterial activity (Sun, Liang, Zhang, Wang, & Wang, 1999). Additionally, Deshmukh et al. (2017) synthesized novel compounds for antibacterial screening, which included 1,3,4-oxadiazoles with piperazine nucleus (Deshmukh, Karale, Akolkar, & Randhavane, 2017).
Anticancer Properties
- The anticancer potential of 1,2,4-oxadiazole derivatives has been explored. Zhang et al. (2005) identified certain derivatives as apoptosis inducers and potential anticancer agents (Zhang, Kasibhatla, Kuemmerle, Kemnitzer, Ollis-Mason, Qiu, Crogan-Grundy, Tseng, Drewe, & Cai, 2005).
Nematocidal Activity
- Liu et al. (2022) synthesized novel 1,2,4-oxadiazole derivatives with 1,3,4-thiadiazole amide moiety, revealing good nematocidal activity against Bursaphelenchus xylophilus, indicating potential in agricultural applications (Liu, Wang, Zhou, & Gan, 2022).
Pharmacological Properties
- The pharmacologically relevant properties, including solubility and partitioning processes of novel oxadiazole derivatives, have been studied by Volkova et al. (2020), contributing to the understanding of their biophysical interactions (Volkova, Levshin, & Perlovich, 2020).
Enzyme Inhibition
- Compounds derived from 1,2,4-oxadiazole have been tested for their enzyme inhibitory properties. The study by Bekircan et al. (2015) mentioned earlier is a notable example in this area (Bekircan, Ülker, & Menteşe, 2015).
作用機序
Safety and Hazards
将来の方向性
The future research directions would depend on the properties and potential applications of this compound. Given the structural complexity and the presence of several functional groups, it could be of interest in various fields such as medicinal chemistry, materials science, and synthetic organic chemistry .
特性
IUPAC Name |
3-(2-chlorophenyl)-5-[1-(2,4-difluorophenyl)-5-methyltriazol-4-yl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClF2N5O/c1-9-15(22-24-25(9)14-7-6-10(19)8-13(14)20)17-21-16(23-26-17)11-4-2-3-5-12(11)18/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHIMJPGJMCYMLY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=C(C=C(C=C2)F)F)C3=NC(=NO3)C4=CC=CC=C4Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClF2N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

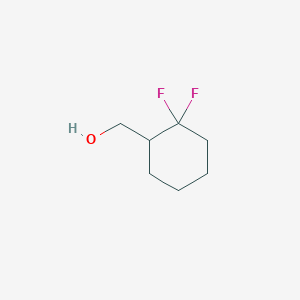
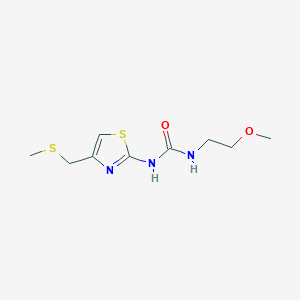
![2-Cyclopropyl-5-[4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2366532.png)
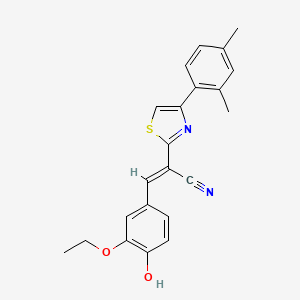
![2-[[4-(6-Pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2366534.png)
![Methyl 2-(3,5,6-trimethylbenzofuran-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2366535.png)
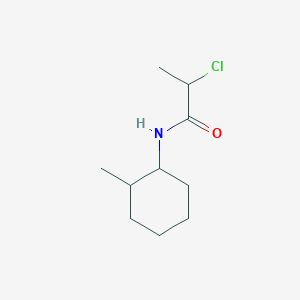
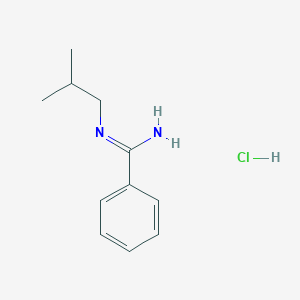
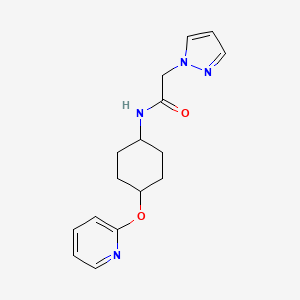
![2-(((4-(phenethylamino)quinazolin-2-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2366544.png)
![1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxamide;hydrochloride](/img/structure/B2366545.png)


